N-Ethyl-3-fluoro-5-nitrobenzamide
Description
N-Ethyl-3-fluoro-5-nitrobenzamide (CAS: 1496931-10-2) is a benzamide derivative characterized by an ethyl group attached to the amide nitrogen, a fluorine atom at the 3-position, and a nitro group at the 5-position of the benzene ring. This compound is synthesized via coupling reactions involving nitro-substituted benzoic acids and ethylamine derivatives, with a reported purity of 95% .
Properties
IUPAC Name |
N-ethyl-3-fluoro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c1-2-11-9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMSULXWPCNBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-fluoro-5-nitrobenzamide typically involves the following steps:
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the fluorinated nitrobenzene with ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-fluoro-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-Ethyl-3-fluoro-5-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Fluoro-5-nitrobenzoic acid and ethylamine.
Scientific Research Applications
N-Ethyl-3-fluoro-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the effects of fluoro and nitro substituents on biological activity and molecular interactions.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules, it is valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Mechanism of Action
The mechanism of action of N-Ethyl-3-fluoro-5-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and nitro groups can influence the compound’s binding affinity and specificity through electronic and steric effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
N-Ethyl-3-fluoro-5-nitrobenzamide differs from its positional isomers in the placement of functional groups, which significantly impacts physicochemical properties and reactivity:
Key Insights :
Comparison with Agrochemical Benzamides
This compound shares structural motifs with benzamide-based pesticides but differs in substituent chemistry:
Key Insights :
- Unlike flutolanil’s methoxypropyl chain, the ethyl group offers reduced steric bulk, possibly enhancing binding to compact enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
